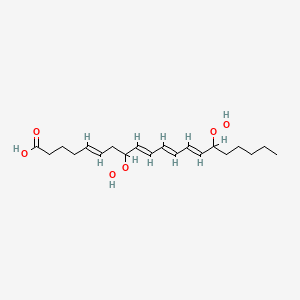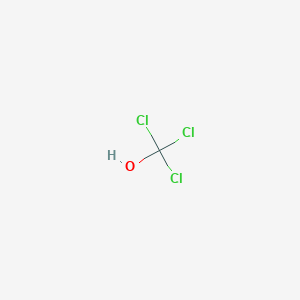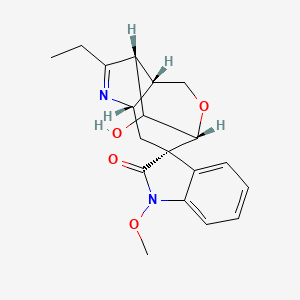
Humantendine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Humantendine is an oxindole alkaloid isolated from the root of the plant Gelsemium elegans Benth . This compound is part of a group of complex alkaloids known for their significant biological activities and high toxicity. This compound has been studied for its potential therapeutic applications, particularly in pain management and treatment of rheumatic arthritis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Humantendine can be synthesized through various synthetic routes involving the manipulation of its indole nucleus. . The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Gelsemium elegans Benth. The extraction process includes several steps such as grinding the plant material, solvent extraction, and purification using chromatographic techniques . The purified compound is then subjected to further chemical modifications to enhance its biological activity and reduce toxicity.
Análisis De Reacciones Químicas
Types of Reactions
Humantendine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxindole derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like bromine and chlorinating agents like thionyl chloride.
Major Products
The major products formed from these reactions include various oxindole and indole derivatives, which are often more biologically active and less toxic than the parent compound .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex alkaloids and as a model compound for studying indole chemistry.
Biology: Studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Mecanismo De Acción
Humantendine exerts its effects through multiple molecular targets and pathways. It primarily interacts with proteins involved in the calcium signaling pathway and the mitogen-activated protein kinase (MAPK) signaling pathway . The compound’s ability to form hydrogen bonds with target proteins enhances its binding affinity and biological activity. This interaction leads to the modulation of protein phosphorylation and plasma membrane function, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Humantendine is structurally and functionally similar to other alkaloids isolated from Gelsemium elegans Benth, such as:
- Humantenirine
- Gelsenicine
- 14-Hydroxygelsenicine
- Gelsevirine
- Gelsemine
- Koumine
- Koumidine
Uniqueness
This compound is unique due to its specific structural features, including the presence of methoxy and carbonyl groups on the indole nucleus, which enhance its ability to form hydrogen bonds with target proteins . This structural uniqueness contributes to its high binding affinity and potent biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
82375-28-8 |
|---|---|
Fórmula molecular |
C19H22N2O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
(1R,2S,4S,7S,8S)-6-ethyl-11-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one |
InChI |
InChI=1S/C19H22N2O4/c1-3-12-15-10-9-25-17(16(15)22)19(8-13(10)20-12)11-6-4-5-7-14(11)21(24-2)18(19)23/h4-7,10,13,15-17,22H,3,8-9H2,1-2H3/t10-,13+,15+,16?,17+,19+/m1/s1 |
Clave InChI |
FLDAHLDTMBMPJD-CGXZNADYSA-N |
SMILES |
CCC1=NC2CC3(C4C(C1C2CO4)O)C5=CC=CC=C5N(C3=O)OC |
SMILES isomérico |
CCC1=N[C@H]2C[C@@]3([C@@H]4C([C@H]1[C@@H]2CO4)O)C5=CC=CC=C5N(C3=O)OC |
SMILES canónico |
CCC1=NC2CC3(C4C(C1C2CO4)O)C5=CC=CC=C5N(C3=O)OC |
Sinónimos |
humantendine humantenidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


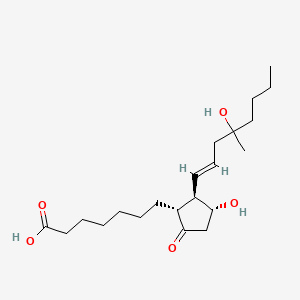
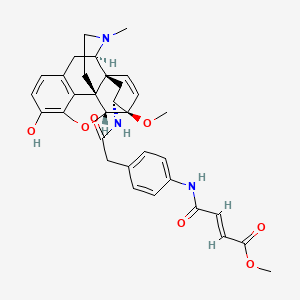
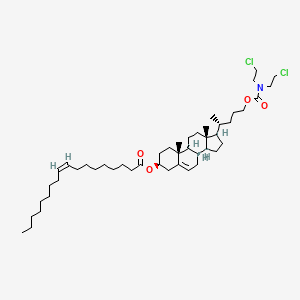
![[(2R)-2-[[(Z)-heptadec-10-enyl]carbamoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233414.png)

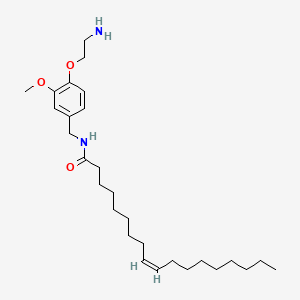

![[(2R,3S,4R,5R)-3-[4-[[(E)-2-chloroethenyl]-methylamino]phenoxy]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1233422.png)
![N-[(Z)-benzylideneamino]-4-tert-butyl-6-piperazin-1-yl-1,3,5-triazin-2-amine](/img/structure/B1233423.png)
